![molecular formula C12H18O2 B14355112 {Ethoxy[(propan-2-yl)oxy]methyl}benzene CAS No. 92565-81-6](/img/structure/B14355112.png)
{Ethoxy[(propan-2-yl)oxy]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{Ethoxy[(propan-2-yl)oxy]methyl}benzene is an organic compound that belongs to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This particular compound features an ethoxy group and a propan-2-yloxy group attached to a benzene ring, making it a unique and interesting molecule for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the most common methods for synthesizing ethers, including {Ethoxy[(propan-2-yl)oxy]methyl}benzene, is the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). For this compound, the reaction would involve the corresponding alkoxide and benzyl halide under suitable conditions.
Industrial Production Methods
Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes . For this compound, a more specialized approach using the Williamson ether synthesis is preferred to ensure the desired product is obtained efficiently.
Análisis De Reacciones Químicas
Types of Reactions
{Ethoxy[(propan-2-yl)oxy]methyl}benzene can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can target the aromatic ring or the ether linkages.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br_2) or nitric acid (HNO_3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can yield benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
Aplicaciones Científicas De Investigación
{Ethoxy[(propan-2-yl)oxy]methyl}benzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism by which {Ethoxy[(propan-2-yl)oxy]methyl}benzene exerts its effects depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the conditions. Its molecular targets and pathways in biological systems are still under investigation, but it is believed to interact with various enzymes and receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ethoxybenzene: Similar in structure but lacks the propan-2-yloxy group.
Propan-2-yloxybenzene: Similar but lacks the ethoxy group.
Methoxybenzene: Contains a methoxy group instead of ethoxy and propan-2-yloxy groups
Uniqueness
{Ethoxy[(propan-2-yl)oxy]methyl}benzene is unique due to the presence of both ethoxy and propan-2-yloxy groups attached to the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
92565-81-6 |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
[ethoxy(propan-2-yloxy)methyl]benzene |
InChI |
InChI=1S/C12H18O2/c1-4-13-12(14-10(2)3)11-8-6-5-7-9-11/h5-10,12H,4H2,1-3H3 |
Clave InChI |
JSBHFXBLBZQXAY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C1=CC=CC=C1)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


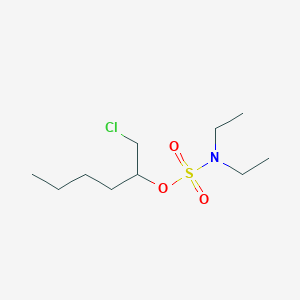
![1H-Furo[3,4-b]carbazole-1,3(5H)-dione, 4,5-dimethyl-](/img/structure/B14355047.png)

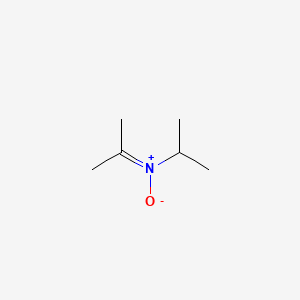

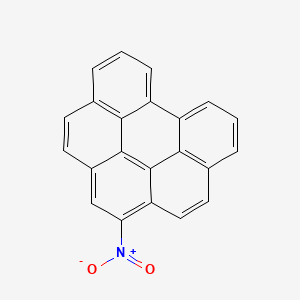
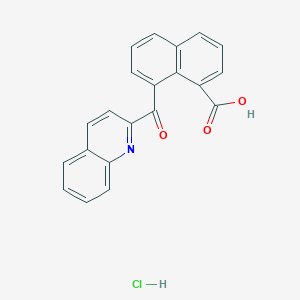
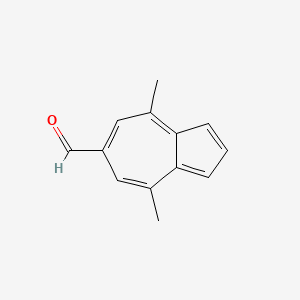
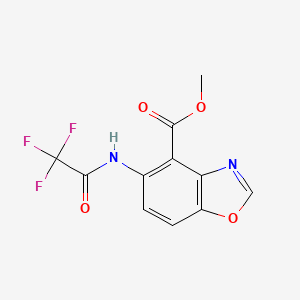
![N-{[4-(Heptyloxy)phenyl]methyl}-3-methylaniline](/img/structure/B14355104.png)
![Hexyl [(naphthalen-2-yl)oxy]acetate](/img/structure/B14355111.png)
![6-[2-(5-Bromo-1,3-thiazol-2-yl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14355114.png)
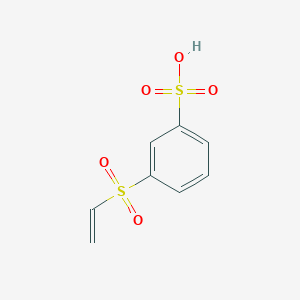
methanone](/img/structure/B14355121.png)
